2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a naphthyl group, and an acetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 1-naphthol as the primary starting materials.
Formation of Intermediate: 4-fluoroaniline is reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Coupling Reaction: The intermediate N-(4-fluorophenyl)acetamide is then coupled with 1-naphthol in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reaction and improve selectivity.
Purification Techniques: Employing advanced purification methods, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Biological Activity
2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide, commonly referred to as compound 1, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C15H16FNO2, with a molecular weight of approximately 257.29 g/mol. The structure features a fluorophenyl group, a naphthalenyl moiety, and a hydroxyl group, which may contribute to its bioactivity.
Biological Activity Overview
Research has indicated that compound 1 exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compound 1 has potential antimicrobial properties against several pathogens. Its efficacy is often compared to established antibiotics.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may enhance its antioxidant capabilities, allowing it to scavenge free radicals.
- Anti-inflammatory Effects : Some studies have indicated that compound 1 may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Recent investigations into the antimicrobial activity of compound 1 have shown promising results:
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Comments |
---|---|---|---|
Staphylococcus aureus | 10 | 20 | Effective against Gram-positive bacteria |
Escherichia coli | 15 | 30 | Moderate activity against Gram-negative bacteria |
Candida albicans | 25 | 50 | Shows antifungal activity |
The minimum inhibitory concentration (MIC) values indicate that compound 1 is particularly effective against Staphylococcus aureus, with a significant reduction in bacterial viability observed at low concentrations .
The mechanism by which compound 1 exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, leading to bacterial cell death.
- Disruption of Membrane Integrity : Studies suggest that compound 1 may disrupt the integrity of microbial membranes, contributing to its bactericidal effects .
- Synergistic Effects : In combination studies with other antibiotics (e.g., Ciprofloxacin), compound 1 demonstrated synergistic effects that lowered the MICs of the combined agents .
Case Studies
A notable case study involved the evaluation of compound 1's efficacy against multi-drug resistant strains of bacteria. In vitro tests showed that when combined with standard antibiotics, compound 1 significantly enhanced their effectiveness, suggesting its potential role as an adjuvant therapy in treating resistant infections.
Toxicity and Safety Profile
Toxicological assessments have indicated that compound 1 exhibits low toxicity in mammalian cell lines. Hemolytic assays revealed minimal hemolysis (less than 5% lysis), indicating a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-16-10-8-14(9-11-16)12-20(24)22-13-19(23)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYVJOKQKVYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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